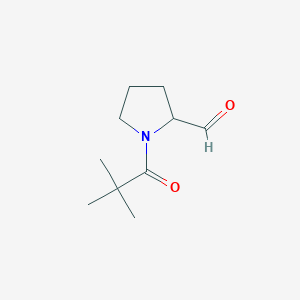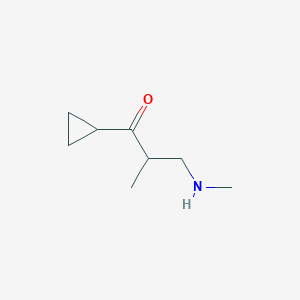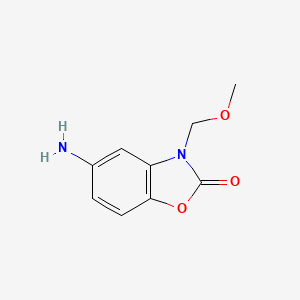
2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for a diverse range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Applications De Recherche Scientifique
2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid
- 2-(1-methyl-1H-pyrazol-3-yl)pyridine-4-carboxylic acid
- 2-(1-methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic acid
Uniqueness
2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-3-6(12-13)8-10-4-2-7(11-8)9(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
HLXLHCHXGMRHLU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)



![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)





![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
